This compound can be classified as a spirocyclic compound, specifically a triazaspiro compound. Its chemical formula is , and it has been assigned the CAS number 1021263-94-4. The molecular structure includes functional groups such as phenoxy and propanoyl, which contribute to its chemical reactivity and biological properties.
The synthesis of 3-(2-phenoxyethyl)-8-propanoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves several steps that may include the following methods:
These steps require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity.
The molecular structure of 3-(2-phenoxyethyl)-8-propanoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione can be analyzed through various techniques:
The InChI key for this compound is InChI=1S/C20H27N3O4/c1-2-3-9-17(24)22-12-10-20(11-13-22)18(25)23(19(26)21-20)14-15-27-16-7-5-4-6-8-16/h4-8H,2-3,9-15H2,1H3,(H,21,26)
which provides a systematic representation of its structure.
The chemical reactions involving 3-(2-phenoxyethyl)-8-propanoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione can include:
These reactions are critical for understanding how this compound behaves under different conditions and its potential transformations in biological systems.
The mechanism of action for 3-(2-phenoxyethyl)-8-propanoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is not fully elucidated but can be inferred from related compounds:
The physical and chemical properties of 3-(2-phenoxyethyl)-8-propanoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione include:
These properties are essential for predicting behavior in various applications including agricultural formulations and drug delivery systems.
The applications of 3-(2-phenoxyethyl)-8-propanoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione are diverse:
CAS No.: 17087-29-5
CAS No.: 13477-09-3
CAS No.: 39825-23-5
CAS No.: 40642-83-9
CAS No.:
CAS No.: